Comparative Antifungal Potency: 2-Formylphenylboronic Acid vs. Fluorinated Analogs
2-Formylphenylboronic acid (the aldehyde precursor to the target oxime) exhibits broad-spectrum antifungal activity against Aspergillus, Fusarium, Penicillium, and Candida strains. While 4-fluoro-2-formylphenylboronic acid is the most potent among tested derivatives, the parent 2-formylphenylboronic acid serves as a critical comparator for evaluating the influence of oxime substitution on bioactivity [1]. The target oxime derivative, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, is expected to modulate this activity profile through altered tautomeric equilibria and enhanced hydrogen-bonding capacity.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against fungal strains |
|---|---|
| Target Compound Data | 2-Formylphenylboronic acid (parent aldehyde) shows MIC values ranging from 3.90–31.25 μg/mL with 84% viability at lower doses and 5-10% viability at higher concentrations [2] |
| Comparator Or Baseline | 4-fluoro-2-formylphenylboronic acid (most potent analog) |
| Quantified Difference | 4-Fluoro analog demonstrates superior potency; 2-formylphenylboronic acid shows moderate activity |
| Conditions | Agar diffusion and serial dilution MIC assays against Aspergillus, Fusarium, Penicillium, and Candida strains |
Why This Matters
The oxime derivative retains the boronic acid pharmacophore while introducing a new hydrogen-bond donor/acceptor, which may improve selectivity against specific fungal LeuRS enzymes, a known target of benzoxaborole antifungals.
- [1] Borys KM, Wieczorek D, Pecura K, Lipok J. Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorg Chem. 2019;91:103081. doi:10.1016/j.bioorg.2019.103081. View Source
- [2] Borys KM, Wieczorek D, Pecura K, Lipok J. Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorg Chem. 2019;91:103081. doi:10.1016/j.bioorg.2019.103081. (Data reported in the abstract and full text). View Source
